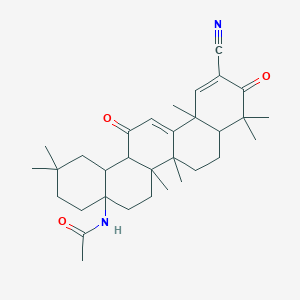![molecular formula C18H20F2N2 B10835412 5-[2-Cyclohexyl-2-fluoroethyl]-6-fluoro-5H-imidazo[4,3-a]isoindole](/img/structure/B10835412.png)
5-[2-Cyclohexyl-2-fluoroethyl]-6-fluoro-5H-imidazo[4,3-a]isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID29473428-Compound-39 is a small molecular drug developed by MERCK PATENT GMBH. It is known for its role as an antagonist targeting Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the catabolism of the essential amino acid tryptophan along the kynurenine pathway . This compound has shown potential in modulating immune responses and has applications in various therapeutic areas.
Preparation Methods
The synthetic routes and reaction conditions for the preparation of PMID29473428-Compound-39 involve several steps. The compound is synthesized through a series of chemical reactions, including the formation of key intermediates and their subsequent transformation into the final product. Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity. Specific details on the preparation methods are proprietary and may require access to specialized chemical databases or patents .
Chemical Reactions Analysis
PMID29473428-Compound-39 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PMID29473428-Compound-39 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of Indoleamine 2,3-dioxygenase 1 and its effects on tryptophan metabolism.
Biology: It is used to investigate the role of Indoleamine 2,3-dioxygenase 1 in immune regulation and its potential as a therapeutic target for autoimmune diseases and cancer.
Industry: It is used in the development of new drugs and therapeutic agents targeting Indoleamine 2,3-dioxygenase 1 .
Mechanism of Action
The mechanism of action of PMID29473428-Compound-39 involves its binding to Indoleamine 2,3-dioxygenase 1, thereby inhibiting its activity. This inhibition leads to a decrease in the catabolism of tryptophan along the kynurenine pathway, resulting in increased levels of tryptophan and decreased levels of kynurenine. This modulation of tryptophan metabolism has significant effects on immune responses, including the suppression of T-cell proliferation and the induction of regulatory T-cells .
Properties
Molecular Formula |
C18H20F2N2 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
5-(2-cyclohexyl-2-fluoroethyl)-6-fluoro-5H-imidazo[5,1-a]isoindole |
InChI |
InChI=1S/C18H20F2N2/c19-14-8-4-7-13-17-10-21-11-22(17)16(18(13)14)9-15(20)12-5-2-1-3-6-12/h4,7-8,10-12,15-16H,1-3,5-6,9H2 |
InChI Key |
OHWIXLJBJCDWBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CC2C3=C(C=CC=C3F)C4=CN=CN24)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-(1-Propan-2-ylpiperidin-4-yl)oxypiperidin-1-yl]benzonitrile](/img/structure/B10835341.png)

![1-[4-[(1-Cyclobutylpiperidin-4-ylidene)methyl]phenyl]-4-methoxycyclohexan-1-ol](/img/structure/B10835347.png)

![[4-[(1-Cyclobutylpiperidin-4-ylidene)methyl]phenyl]-cyclopentylmethanol](/img/structure/B10835375.png)
![3-[5-((4-methylpiperazin-1-yl)methyl)-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine](/img/structure/B10835381.png)
![7-[4-[[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B10835387.png)
![5-(2-Cyclohexyl-2-fluoroethyl)-5,6-dihydroimidazo[5,1-a]isoquinoline](/img/structure/B10835418.png)
![6-Chloro-4-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine](/img/structure/B10835420.png)
![methyl (E)-3-[3-[cyclohexanecarbonyl-[deuterio-[2-fluoro-4-(1-methylindazol-5-yl)phenyl]methyl]amino]phenyl]prop-2-enoate](/img/structure/B10835433.png)
![6-[3-[2-Chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxypyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B10835435.png)
![1-Cyclohexyl-2-(10-fluoro-4,6,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,8,10-pentaen-7-yl)ethanol](/img/structure/B10835441.png)
